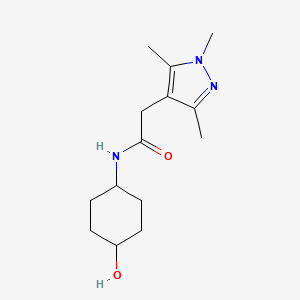
4-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound with the molecular formula C10H15N3O5 It is characterized by the presence of a pyrazole ring substituted with an isopropoxy group and a nitro group, attached to a butanoic acid chain
准备方法
The synthesis of 4-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a nitrating agent such as nitric acid.
Attachment of the Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction using isopropyl alcohol and an appropriate catalyst.
Formation of the Butanoic Acid Chain: The butanoic acid chain is attached through a carboxylation reaction, typically involving the use of carbon dioxide and a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
4-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the isopropoxy group, using oxidizing agents like potassium permanganate.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, potassium permanganate, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives, oxidized products, and substituted pyrazoles.
科学研究应用
4-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
4-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid can be compared with other similar compounds, such as:
4-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
4-(3-Isopropoxy-4-amino-1H-pyrazol-1-yl)butanoic acid: Similar structure but with an amino group instead of a nitro group.
4-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a propanoic acid chain instead of a butanoic acid chain.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(4-nitro-3-propan-2-yloxypyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-7(2)18-10-8(13(16)17)6-12(11-10)5-3-4-9(14)15/h6-7H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIGEEYTBZXMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1[N+](=O)[O-])CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2902128.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2902129.png)





![8-isobutyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902139.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2902140.png)

